Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a diazepane derivative featuring a tert-butyl carbamate group at the 1-position and a 3-methylpyridin-2-yl substituent at the 4-position of the seven-membered diazepane ring. The tert-butyl group serves as a protecting group for the amine, enhancing stability during synthesis, while the pyridine moiety may contribute to bioactivity through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-13-7-5-8-17-14(13)18-9-6-10-19(12-11-18)15(20)21-16(2,3)4/h5,7-8H,6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKLWSXPWFRVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 946386-09-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- InChI Key : QHKLWSXPWFRVRQ-UHFFFAOYSA-N
- Structural Characteristics : The compound features a diazepane ring with a tert-butyl ester and a 3-methylpyridine substituent, which may contribute to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridine-based compounds have shown potent activity against Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.
Neuroprotective Effects
The neuroprotective potential of diazepane derivatives has been explored extensively. For example, certain analogs have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially providing cognitive benefits.
Anti-inflammatory Properties
Compounds with similar structures have also been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in neuroinflammatory processes . The potential for this compound to influence these pathways warrants further investigation.
Synthesis and Evaluation
A study focused on the synthesis of pyridine-containing diazepanes highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their efficacy against various bacterial strains and showed promising results . While specific evaluations for this compound were not detailed, the methodologies employed could be adapted for future studies on this compound.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Variations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate?
- The compound is typically synthesized via sequential functionalization of the diazepane core. A representative procedure involves:
Acylation : Reacting tert-butyl 1,4-diazepane-1-carboxylate with 3-methylpyridine-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
Deprotection : Removing the tert-butoxycarbonyl (Boc) group using HCl in dioxane or methanol .
- Key reagents : DCM, TEA, acyl chloride derivatives, and acidic deprotection agents.
- Yield optimization : Lower yields (e.g., 38–76%) are common due to competing side reactions; purification via flash chromatography is critical .
Q. How is structural confirmation performed for this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for the diazepane ring protons (δ 3.4–4.1 ppm), tert-butyl group (δ 1.4 ppm), and pyridine aromatic protons (δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the diazepane and pyridine moieties .
- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight ([M+H]+ expected ~322.2) and detects impurities .
Q. What safety precautions are necessary during handling?
- Hazard classification : Acute toxicity (oral, dermal, inhalation; GHS Category 4) .
- Mitigation : Use fume hoods, wear nitrile gloves, and avoid skin contact. Store in a dry, ventilated area away from oxidizers .
Advanced Research Questions
Q. How can conflicting NMR data from analogous compounds be resolved?
- Case study : In tert-butyl 4-(5-chloronicotinoyl)-1,4-diazepane-1-carboxylate, LC-MS ([M+H]+ = 340.17) and 1H NMR (pyridine protons at δ 8.5–9.0 ppm) confirm regioselective acylation .
- Troubleshooting : Use deuterated solvents (e.g., DMSO-d6) to minimize solvent shifts. For ambiguous peaks, compare with computed NMR spectra (DFT methods) .
Q. What strategies improve yield in reductive amination steps for diazepane derivatives?
- Example : For tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate:
- Catalyst optimization : Pd2(dba)3 with (±)-BINAP enhances coupling efficiency .
- Temperature control : Heating to 110°C in degassed xylene minimizes side reactions .
Q. How do computational methods (e.g., DFT, molecular docking) inform SAR for this compound?
- Lipophilicity : Clog P calculations predict membrane permeability (e.g., tert-butyl derivatives have Clog P ~2.5) .
- Docking studies : Pyridine-substituted diazepanes show affinity for dopamine D3 receptors due to π-π stacking with aromatic residues .
Methodological Recommendations
- Crystallography : Use SHELX programs (e.g., SHELXL) for X-ray structure refinement, particularly for resolving hydrogen-bonding networks in diazepane derivatives .
- Contradiction Analysis : Cross-validate spectral data with synthetic intermediates (e.g., tert-butyl 1,4-diazepane-1-carboxylate) to identify impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
